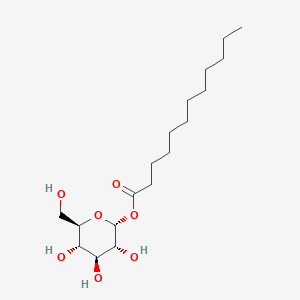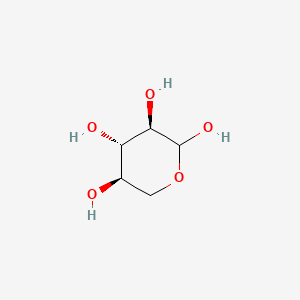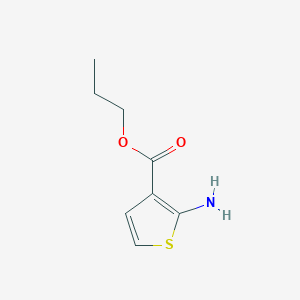
Propyl 2-aminothiophene-3-carboxylate
Vue d'ensemble
Description
Propyl 2-aminothiophene-3-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that consist of a five-membered ring containing four carbon atoms and one sulfur atom. The amino group (-NH2) and carboxylate group (-COO) attached to the thiophene ring contribute to the compound's reactivity and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex due to the reactivity of the thiophene ring and the need for specific substituents at particular positions on the ring. For example, the synthesis of ethyl 3-aminothiophene-2-carboxylate, a related compound, involves a two-step procedure starting from mercaptoacetic acid and 2-chloroacrylonitrile, resulting in an 81% yield . This process includes esterification and cyclocondensation steps, which are common in the synthesis of thiophene derivatives. Although the synthesis of this compound is not explicitly described, similar methodologies could be applied with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their physical properties and reactivity. The presence of amino and carboxylate groups can influence the molecular conformation, as seen in the study of poly(2-thiophen-3-yl-malonic acid), where the ionization degree and pH affected the arrangement of inter-ring dihedral angles . Quantum mechanical calculations can provide insights into the preferred conformations and electronic transitions of these molecules, which are important for understanding their behavior in various applications.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions due to the presence of functional groups that offer multiple reactive sites. For instance, 3-amino-2-carbamoylthiophene reacts with cycloalkanones to form imines, with the formation facilitated by the presence of the amino and carbamoyl groups . The N-alkylation of 2-aminothiophenes, which is a challenging reaction, has been achieved under mild conditions using 2-carbamoylamino and 2-acylamino-3-acylthiophenes . These reactions are indicative of the versatility of thiophene derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives like this compound are influenced by their molecular structure. For example, poly(2-thiophen-3-yl-malonic acid) exhibits good thermal stability with a decomposition temperature above 215 degrees Celsius and has semiconductor properties with an electrical conductivity of 10^(-5) S/cm . The solubility in aqueous solutions and the ability to form regular distribution pores upon doping suggest potential applications in membrane technology. These properties are essential for the practical use of thiophene derivatives in various technological applications.
Mécanisme D'action
Propriétés
IUPAC Name |
propyl 2-aminothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-4-11-8(10)6-3-5-12-7(6)9/h3,5H,2,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOBCSPWYIXHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286733 | |
| Record name | Propyl 2-amino-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31891-07-3 | |
| Record name | Propyl 2-amino-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31891-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 2-amino-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)

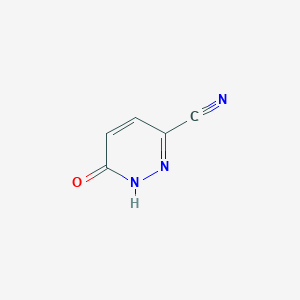

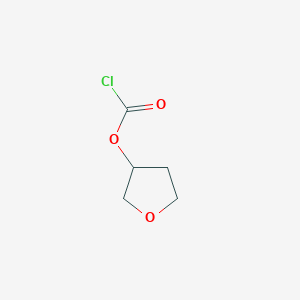



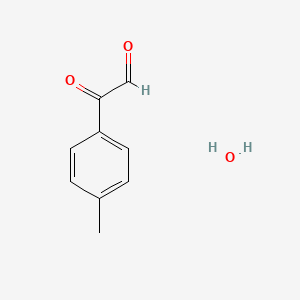
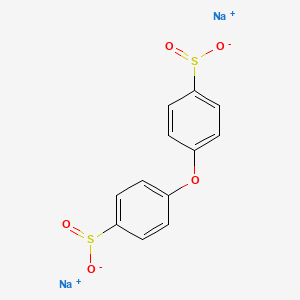
![[1,2]Oxazinane-2-carboxylic acid tert-butyl ester](/img/structure/B3023486.png)

